molecular formula C16H23O2P B14386104 Ethyl (1-cyclohexylethenyl)phenylphosphinate CAS No. 87989-29-5

Ethyl (1-cyclohexylethenyl)phenylphosphinate

Cat. No.: B14386104
CAS No.: 87989-29-5
M. Wt: 278.33 g/mol
InChI Key: GZVOHRBMJNWPGU-UHFFFAOYSA-N
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Description

Ethyl (1-cyclohexylethenyl)phenylphosphinate is an organophosphorus compound with the molecular formula C16H23O2P It is characterized by the presence of a phosphinate group attached to a phenyl ring, which is further substituted with an ethyl group and a cyclohexylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1-cyclohexylethenyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of a base such as pyridine . Another method includes the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require controlled conditions, including specific temperatures and catalysts, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-cyclohexylethenyl)phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenyl derivatives. These products can be further utilized in various chemical processes and applications.

Scientific Research Applications

Ethyl (1-cyclohexylethenyl)phenylphosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (1-cyclohexylethenyl)phenylphosphinate involves its interaction with molecular targets through its phosphinate group. This group can form strong bonds with various substrates, facilitating chemical transformations. The compound’s effects are mediated through pathways involving the formation of phosphine oxides and other reactive intermediates.

Comparison with Similar Compounds

Ethyl (1-cyclohexylethenyl)phenylphosphinate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

87989-29-5

Molecular Formula

C16H23O2P

Molecular Weight

278.33 g/mol

IUPAC Name

[1-cyclohexylethenyl(ethoxy)phosphoryl]benzene

InChI

InChI=1S/C16H23O2P/c1-3-18-19(17,16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h5,8-9,12-13,15H,2-4,6-7,10-11H2,1H3

InChI Key

GZVOHRBMJNWPGU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(=C)C2CCCCC2

Origin of Product

United States

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